molecular formula C22H24N2O6 B1265120 Jerantinine D

Jerantinine D

Cat. No. B1265120
M. Wt: 412.4 g/mol
InChI Key: NCDJGOXCXAXUIG-PVUPTQESSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Jerantinine D is an indole alkaloid that is jerantinine C substituted by an epoxy group across positions 14 and 15. Isolated from Tabernaemontana corymbosa, it exhibits cytotoxicity against human KB cells. It has a role as a metabolite and an antineoplastic agent. It is an alkaloid ester, an aromatic ether, an indole alkaloid, a lactam, an epoxide, a member of phenols, a methyl ester and an organic heterohexacyclic compound. It derives from a jerantinine C.

Scientific Research Applications

Anticancer Properties

Jerantinine D, along with other jerantinine alkaloids, has shown promise in cancer research. Studies have highlighted its potential in inhibiting cell growth and inducing apoptosis in various cancer cell lines. For instance, jerantinine A, a closely related compound, demonstrated significant inhibition of cell growth and induction of apoptosis in human cancer cell lines, characterized by G2/M cell cycle arrest and microtubule disruption (Raja et al., 2014). Similarly, jerantinine B showed potent anti-proliferative effects, especially in inhibiting tubulin polymerization and inducing cell cycle arrest (Qazzaz et al., 2016).

Tubulin Binding and Microtubule Disruption

Jerantinine D's potential as an anticancer agent is further supported by its action on tubulin. Studies indicate that jerantinine alkaloids target microtubules, disrupting their function. This mechanism is similar to that of other well-known anticancer drugs like taxanes and vinca alkaloids (Smedley et al., 2018).

Combinatorial Approaches in Cancer Therapy

Research also explores the use of jerantinine alkaloids in combination with other compounds for enhanced anticancer effects. For example, a study demonstrated that the combination of γ-tocotrienol and jerantinine A potentiated apoptotic activities in brain cancer cells, suggesting a synergistic effect that could improve treatment efficacy while minimizing toxicity (Abubakar et al., 2017).

Spliceosome Modulation

An interesting aspect of jerantinine A's action, which could potentially apply to jerantinine D, is its effect on the spliceosome, particularly targeting the splicing factor 3b subunit 1 (SF3B1). This suggests a unique mechanism of action that could be exploited in cancer therapeutics (Chung et al., 2017).

properties

Product Name

Jerantinine D

Molecular Formula

C22H24N2O6

Molecular Weight

412.4 g/mol

IUPAC Name

methyl (1R,12S,13R,15R,20R)-12-ethyl-4-hydroxy-5-methoxy-16-oxo-14-oxa-8,17-diazahexacyclo[10.7.1.01,9.02,7.013,15.017,20]icosa-2,4,6,9-tetraene-10-carboxylate

InChI

InChI=1S/C22H24N2O6/c1-4-21-9-10(19(27)29-3)16-22(11-7-13(25)14(28-2)8-12(11)23-16)5-6-24(20(21)22)18(26)15-17(21)30-15/h7-8,15,17,20,23,25H,4-6,9H2,1-3H3/t15-,17+,20+,21-,22+/m1/s1

InChI Key

NCDJGOXCXAXUIG-PVUPTQESSA-N

Isomeric SMILES

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)C(=O)[C@H]5[C@@H]2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Canonical SMILES

CCC12CC(=C3C4(C1N(CC4)C(=O)C5C2O5)C6=CC(=C(C=C6N3)OC)O)C(=O)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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